Technical Guide: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in Advanced Medicinal Chemistry
Technical Guide: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in Advanced Medicinal Chemistry
Executive Summary & Pharmacological Rationale
The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5) represents a highly specialized pharmacophore within the γ-lactam family. Substituted 4-arylpyrrolidin-2-ones are foundational building blocks in central nervous system (CNS) drug discovery, serving as core scaffolds for racetam-type nootropics, SV2A ligands, GABA analogs (such as Baclofen and Phenibut), and emerging bromodomain inhibitors[1][2].
The specific substitution pattern—a fluorine atom at the para position and a methyl group at the meta position of the C4-phenyl ring—is not arbitrary. It is a deliberate medicinal chemistry strategy:
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Metabolic Stability: The highly electronegative para-fluorine forms a strong C-F bond that blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's half-life in vivo.
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Steric and Electronic Tuning: The meta-methyl group introduces localized steric bulk, which is critical for locking the aryl ring into a specific dihedral angle relative to the pyrrolidinone core. This conformational restriction enhances binding affinity in hydrophobic pockets of target proteins, such as BRD4[1].
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Lipophilicity: The combination of these substituents optimizes the partition coefficient (LogP), ensuring superior blood-brain barrier (BBB) penetrance compared to unsubstituted analogs[3].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is essential for downstream formulation and synthetic handling. The γ-lactam ring acts as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O), making it highly soluble in polar aprotic solvents while maintaining overall lipophilicity due to the substituted aryl moiety.
Quantitative Physicochemical Data
| Property | Value / Description | Analytical Relevance |
| Molecular Formula | C₁₁H₁₂FNO | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 193.22 g/mol | Ideal low-molecular-weight fragment for Fragment-Based Drug Design (FBDD). |
| LogP (Calculated) | ~1.8 - 2.2 | Optimal range for passive CNS diffusion and oral bioavailability. |
| Hydrogen Bond Donors | 1 (N-H) | Critical for anchoring to receptor target residues (e.g., acetyl-lysine mimetics). |
| Hydrogen Bond Acceptors | 1 (C=O) | Participates in dipole-dipole interactions within binding pockets. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Well below the 90 Ų threshold, ensuring excellent BBB permeability[4]. |
Structure-Activity Relationship (SAR) Mapping
The architectural logic of this molecule can be dissected into distinct functional zones. The diagram below illustrates how each structural component contributes to its pharmacological viability.
Fig 1: SAR mapping of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one for CNS drug design.
Synthetic Methodologies & Process Chemistry
The synthesis of 4-arylpyrrolidin-2-ones requires precise control over carbon-carbon bond formation and subsequent cyclization. Below are two field-proven methodologies, selected based on scalability and safety profiles.
Route A: Reductive Cyclization of γ-Nitroesters (Industry Standard)
This is the most robust and widely utilized route for synthesizing 4-phenylpyrrolidin-2-one derivatives[5]. It relies on the conjugate addition of nitromethane to a substituted cinnamate, followed by a tandem reduction-lactamization sequence.
Causality of Experimental Design: While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, its use with halogenated aromatics risks unwanted hydrodehalogenation (loss of the fluorine atom). Therefore, Raney-Nickel is selected as the catalyst of choice for the reduction step, as it efficiently reduces the aliphatic nitro group to an amine without cleaving the robust C-F bond.
Fig 2: Chemical synthesis via conjugate addition and reductive cyclization.
Route B: Aza-Baeyer-Villiger Rearrangement (Advanced Alternative)
For laboratories seeking to avoid the handling of potentially explosive nitromethane, the Aza-Baeyer-Villiger rearrangement offers a highly elegant alternative[6]. This method inserts a nitrogen atom directly into a pre-formed cyclobutanone ring.
Causality of Experimental Design: The reagent O-(diphenylphosphinyl)hydroxylamine (DPPH) is utilized as an electrophilic aminating agent. Unlike traditional Schmidt reactions that use highly toxic and explosive sodium azide, DPPH safely facilitates the ring expansion of 3-(4-fluoro-3-methylphenyl)cyclobutanone into the corresponding γ-lactam under mild conditions[6].
Experimental Protocols & Analytical Validation
The following protocol details the self-validating workflow for Route A (Reductive Cyclization), incorporating critical in-process controls (IPCs) to ensure scientific integrity.
Step 1: Synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)acrylate
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Reaction: Suspend 4-fluoro-3-methylbenzaldehyde (1.0 equiv) in anhydrous THF. Add triethyl phosphonoacetate (1.1 equiv) and cool to 0°C. Dropwise, add NaH (60% dispersion in mineral oil, 1.2 equiv).
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Causality: The Horner-Wadsworth-Emmons reaction is chosen over a standard aldol condensation to exclusively yield the (E)-alkene, which is sterically required for the subsequent Michael addition.
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Validation (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is fully consumed.
Step 2: Michael Addition to Form the γ-Nitroester
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Reaction: Dissolve the cinnamate intermediate in acetonitrile. Add nitromethane (5.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv). Heat to 60°C for 12 hours.
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Causality: DBU acts as a non-nucleophilic base to deprotonate nitromethane, forming the necessary nitronate anion without hydrolyzing the ethyl ester[2].
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Validation (IPC): LC-MS analysis must show the disappearance of the alkene mass and the appearance of the[M+H]+ corresponding to the nitroester.
Step 3: Reductive Cyclization to the Target Lactam
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Reaction: Transfer the γ-nitroester to a high-pressure Parr reactor. Dissolve in absolute ethanol. Add a catalytic amount of Raney-Nickel (slurry in water, washed with ethanol prior to use).
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Pressurization: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 40°C for 16 hours.
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Causality: The reduction of the nitro group yields a primary amine. Under the thermal conditions of the reaction, this transient γ-aminoester undergoes spontaneous intramolecular acyl substitution (loss of ethanol) to form the thermodynamically stable 5-membered lactam[5].
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Validation (Final Analysis):
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Filtration: Filter the catalyst through a pad of Celite (Caution: Raney-Ni is pyrophoric; keep wet).
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¹H NMR (CDCl₃): Confirm structure via the characteristic lactam N-H broad singlet at ~6.5 ppm, the diastereotopic methylene protons of the lactam ring (multiplets at ~3.4 - 3.8 ppm and ~2.4 - 2.8 ppm), and the intact aryl methyl singlet at ~2.3 ppm.
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¹³C NMR: Ensure the presence of the lactam carbonyl carbon at ~178 ppm and the C-F doublet splitting in the aromatic region (due to ¹J_CF and ²J_CF coupling).
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References
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PubChem (National Institutes of Health) . 2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-one Physical and Chemical Properties. Retrieved from [Link][4]
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Organic Syntheses . Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from[Link][6]
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European Journal of Medicinal Chemistry (via PubMed) . Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. Retrieved from[Link][1]
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Thieme Connect . Product Class 10: γ-Lactams and Larger Ring Lactams. Retrieved from[Link][5]
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ResearchGate . A short and convenient chemoenzymatic synthesis of both enantiomers of 3-phenylGABA and 3-(4-chlorophenyl)GABA (Baclofen). Retrieved from[Link][2]
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Targets in Heterocyclic Systems (Società Chimica Italiana) . Chemistry and Properties of Pyrrolidin-2-ones. Retrieved from[Link]
Sources
- 1. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-one | C11H12FNO | CID 83830357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. orgsyn.org [orgsyn.org]
